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Compound of Interest

Compound Name: 1-Bromo-4-(vinyloxy)benzene

Cat. No.: B2655785

Application Note & Protocols

Topic: 1-Bromo-4-(vinyloxy)benzene: A Dually Functionalized Synthon for the Accelerated
Synthesis of Bioactive Molecules

Audience: Researchers, scientists, and drug development professionals.

Abstract

1-Bromo-4-(vinyloxy)benzene is a versatile bifunctional building block poised for significant
application in medicinal chemistry and drug discovery. Its structure, featuring a bromoaryl group
and a vinyl ether moiety, offers two distinct and orthogonal reactive sites. The bromine atom
serves as a classical handle for palladium-catalyzed cross-coupling reactions, enabling the
construction of complex carbon-carbon and carbon-heteroatom bonds. Concurrently, the
vinyloxy group can participate in cycloaddition reactions to form novel heterocyclic scaffolds or
act as a masked phenol, providing a strategic advantage in multi-step syntheses. This guide
provides an in-depth exploration of its reactivity, supported by detailed, field-proven protocols
for its application in constructing molecular architectures relevant to bioactive compounds.

Introduction: The Strategic Advantage of Dual
Reactivity

In the quest for novel therapeutic agents, the efficiency of synthetic routes is paramount.
Scaffolds that offer multiple, selectively addressable functional groups allow for the rapid
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generation of diverse molecular libraries. 1-Bromo-4-(vinyloxy)benzene (CAS 1005-61-4)
epitomizes this principle.[1] Its utility stems from the predictable and high-yielding
transformations of its two key functional groups.

o The Bromoaryl Moiety: This group is a cornerstone of modern organic synthesis, primarily
serving as an electrophile in a suite of palladium-catalyzed cross-coupling reactions,
including Suzuki-Miyaura, Heck, and Sonogashira couplings.[2] These reactions are
fundamental for creating the biaryl, styrenyl, and aryl-alkyne linkages frequently found in
pharmacologically active molecules.[3][4]

e The Vinyloxy Moiety: This vinyl ether group provides a distinct set of synthetic opportunities.
It can act as a dienophile in cycloaddition reactions to generate heterocyclic systems. For
instance, [3+2] cycloadditions with nitrile oxides can yield isoxazoline rings, a motif present in
various bioactive compounds.[5] Furthermore, the vinyloxy group serves as a stable
protecting group for a phenol, which can be unmasked under specific acidic conditions for
late-stage functionalization.

This document serves as a practical guide for leveraging these functionalities in a laboratory
setting.
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Diagram 1: Orthogonal reactivity of 1-Bromo-4-(vinyloxy)benzene.

Physicochemical Properties & Safety Data

Handling any chemical reagent requires a thorough understanding of its properties and
associated hazards.
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Property Value Reference
IUPAC Name 1-Bromo-4-(vinyloxy)benzene [1]

CAS Number 1005-61-4 [1]
Molecular Formula CsH7BrO [1]
Molecular Weight 199.04 g/mol [1]
Appearance Liquid N/A

Purity Typically 297% [6]

Safety & Handling: 1-Bromo-4-(vinyloxy)benzene is classified as an irritant and is harmful if
swallowed.[1]

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Measures: Always handle this compound in a well-ventilated fume hood while
wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat,
and chemical-resistant gloves.

Application Protocols: Palladium-Catalyzed Cross-
Coupling

The carbon-bromine bond is a highly reliable reaction handle for palladium-catalyzed cross-
coupling, a class of reactions awarded the 2010 Nobel Prize in Chemistry for its profound
impact on organic synthesis.[7]

Protocol 3.1: Suzuki-Miyaura Coupling for Biaryl
Synthesis
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Principle: This protocol details the coupling of 1-Bromo-4-(vinyloxy)benzene with an
arylboronic acid to form a biaryl structure. The reaction is catalyzed by a palladium complex
and requires a base to facilitate the transmetalation step.[8][9] This method is exceptionally
robust and tolerant of a wide range of functional groups.

Suzuki-Miyaura Workflow
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Diagram 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials & Reagents:

1-Bromo-4-(vinyloxy)benzene (1.0 mmol, 199 mg)

e Phenylboronic acid (1.2 mmol, 146 mg)

o Palladium(ll) acetate (Pd(OAc)z, 0.02 mmol, 4.5 mg)

e SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)
e Potassium phosphate tribasic (KsPOas), anhydrous (2.0 mmol, 424 mg)

e 1,4-Dioxane, anhydrous (5 mL)

» Schlenk flask or microwave reaction vial

o Magnetic stirrer and heating mantle/oil bath

Step-by-Step Methodology:

» Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 1-Bromo-4-
(vinyloxy)benzene, phenylboronic acid, and anhydrous potassium phosphate.
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 Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or
Nitrogen) three times. This is a critical step as the active Pd(0) catalyst is oxygen-sensitive.

o Solvent and Catalyst Addition: Under a positive pressure of inert gas, add anhydrous 1,4-
dioxane via syringe. Sparging the solvent with argon for 15-20 minutes prior to use is
recommended. Subsequently, add the palladium(ll) acetate and SPhos ligand.

o Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

e Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas
chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed
(typically 4-12 hours).

o Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water
(20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate under reduced pressure. Purify the crude residue by flash
column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield
the desired biaryl product.

Expertise & Causality:

o Choice of Ligand: SPhos is a bulky, electron-rich phosphine ligand that promotes the
oxidative addition step and stabilizes the palladium catalyst, often leading to higher yields
and preventing the formation of palladium black.

e Choice of Base: KsPOa is an effective base for Suzuki couplings, particularly with heteroaryl
or sterically hindered substrates. It is strong enough to facilitate transmetalation without
causing significant side reactions like boronic acid decomposition.

Protocol 3.2: Heck Coupling for Styrene Derivative
Synthesis

Principle: The Heck reaction couples the aryl bromide with an alkene (e.g., styrene or an
acrylate) to form a substituted alkene.[10] This reaction is a powerful method for C-C bond
formation and is noted for its high trans selectivity.[10]
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Materials & Reagents:

e 1-Bromo-4-(vinyloxy)benzene (1.0 mmol, 199 mg)

e Styrene (1.2 mmol, 138 pL)

o Palladium(ll) acetate (Pd(OAc)z, 0.02 mmol, 4.5 mg)
e Tri(o-tolyl)phosphine (P(o-tolyl)s, 0.04 mmol, 12.2 mg)
e Triethylamine (EtsN, 2.0 mmol, 279 pL)

e N,N-Dimethylformamide (DMF), anhydrous (5 mL)

Step-by-Step Methodology:

Reaction Setup: In a sealable reaction tube, combine 1-Bromo-4-(vinyloxy)benzene,
styrene, and triethylamine in anhydrous DMF.[2]

» Degassing: Degas the mixture by bubbling with argon for 15 minutes. This removes
dissolved oxygen which can poison the catalyst.

o Catalyst Addition: Add Pd(OAc)z and tri(o-tolyl)phosphine to the mixture under an argon
atmosphere.

» Reaction: Seal the tube tightly and heat the reaction to 100-120 °C.[7]

¢ Monitoring: After the reaction is complete (monitored by TLC or GC-MS, typically 6-18
hours), cool the mixture to room temperature.

e Work-up: Dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 15
mL).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSOea, filter,
and concentrate. Purify the crude product by column chromatography on silica gel to afford
the target stilbene derivative.
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Application Protocols: Vinyloxy Group
Transformations

The vinyloxy group offers a complementary set of reactions, enabling the synthesis of diverse
heterocyclic structures.

Protocol 4.1: [3+2] Cycloaddition for Isoxazoline
Synthesis

Principle: The vinyl ether can act as a dipolarophile in a [3+2] cycloaddition reaction with a
nitrile oxide (generated in situ from an oxime) to form a 5-membered isoxazoline ring. Such
heterocyclic scaffolds are of significant interest in medicinal chemistry.[5]

[3+2] Cycloaddition Workflow
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Diagram 3: Workflow for the synthesis of isoxazolines via [3+2] cycloaddition.
Materials & Reagents:
e 1-Bromo-4-(vinyloxy)benzene (1.0 mmol, 199 mg)
e Benzaldoxime (1.1 mmol, 133 mQ)
e N-Chlorosuccinimide (NCS) (1.1 mmol, 147 mg)
e Triethylamine (EtsN, 1.5 mmol, 209 pL)
e Dichloromethane (DCM), anhydrous (10 mL)

Step-by-Step Methodology:
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 Nitrile Oxide Generation: In a round-bottomed flask, dissolve benzaldoxime in anhydrous
DCM (5 mL). Add N-Chlorosuccinimide in one portion and stir for 15 minutes at room
temperature.

e Reaction Initiation: Add 1-Bromo-4-(vinyloxy)benzene to the mixture.

» Base Addition: Cool the flask in an ice bath and add triethylamine dropwise over 5 minutes.
The triethylamine serves to generate the nitrile oxide in situ and scavenge the resulting HCI.

e Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24
hours.

e Monitoring: Monitor the reaction by TLC for the consumption of the starting materials.

o Work-up: Upon completion, quench the reaction with water (10 mL). Separate the layers and
extract the aqueous phase with DCM (2 x 10 mL).

 Purification: Combine the organic layers, dry over Na=SOa, filter, and concentrate. Purify the
residue via column chromatography to obtain the 5-(4-bromophenoxy)-3-phenyl-4,5-
dihydroisoxazole.

Expertise & Causality:

« In situ Generation: Nitrile oxides are unstable and prone to dimerization. Generating them in
situ in the presence of the dipolarophile (the vinyl ether) ensures they are trapped efficiently,
maximizing the yield of the desired cycloaddition product.

Conclusion

1-Bromo-4-(vinyloxy)benzene is a powerful and cost-effective synthon for constructing
complex molecular frameworks. Its dual reactivity allows for a modular approach to synthesis,
where both the aromatic core and a key substituent can be elaborated through robust and well-
understood chemical transformations. The protocols outlined in this guide provide a solid
foundation for researchers to incorporate this versatile building block into their synthetic
strategies, accelerating the discovery of novel bioactive molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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